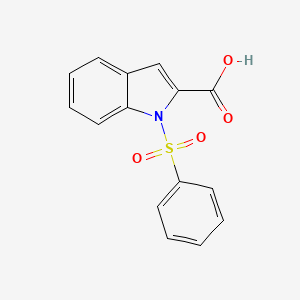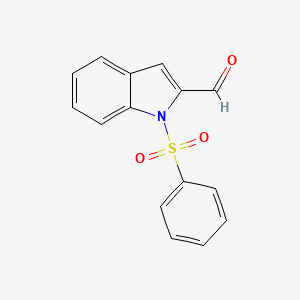
2-Bromobenzylamine hydrochloride
Vue d'ensemble
Description
2-Bromobenzylamine hydrochloride is a white to light yellow crystalline powder . It is used as an intermediate in organic syntheses . The molecular formula is C7H9BrClN and the molecular weight is 222.51 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromobenzylamine hydrochloride can be represented by the SMILES stringCl.NCc1ccccc1Br . The InChI representation is 1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H . Physical And Chemical Properties Analysis
2-Bromobenzylamine hydrochloride is a solid at room temperature . It has a melting point of 227-230 °C . It is soluble in methanol .Applications De Recherche Scientifique
Organic Synthesis
2-Bromobenzylamine hydrochloride: is widely used as an intermediate in organic synthesis . Its reactivity with sulfonyl chloride to form sulfonamide makes it valuable in the synthesis of various organic compounds . This reaction is fundamental in creating a diverse range of sulfonamide-based drugs, highlighting its importance in medicinal chemistry.
Pharmacology
In pharmacological research, 2-Bromobenzylamine hydrochloride has been utilized to study neurotoxicity . It serves as a precursor for the synthesis of DSP-4, a neurotoxin that selectively damages noradrenergic projections from the locus coeruleus and affects sympathetic neurons . This application is crucial for understanding the mechanisms of neurodegenerative diseases and developing potential treatments.
Material Science
The compound’s role in material science is primarily as a building block for more complex molecules . Its solid form and solubility in methanol make it suitable for various material synthesis applications, where it can be used to alter the properties of materials at a molecular level.
Analytical Chemistry
2-Bromobenzylamine hydrochloride: is employed in analytical chemistry as a standard or reference compound due to its well-defined properties, such as melting point and solubility . It aids in the calibration of instruments and the validation of analytical methods, ensuring accuracy and reliability in chemical analysis.
Biochemistry
In biochemistry, the compound is used as an intermediate in the synthesis of biochemicals . Its reactivity allows for the creation of complex biomolecules, which can be used in various biochemical assays and research into biological pathways.
Environmental Applications
While specific environmental applications of 2-Bromobenzylamine hydrochloride are not extensively documented, its handling and disposal are subject to environmental regulations due to its potential impact on the environment . Research into its environmental effects and degradation could lead to applications in environmental monitoring and remediation.
Safety and Hazards
2-Bromobenzylamine hydrochloride is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
2-Bromobenzylamine hydrochloride is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It interacts with the noradrenaline transporter, which is its primary target .
Mode of Action
2-Bromobenzylamine hydrochloride readily passes the blood-brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . It is also an irreversible inhibitor of this transporter . Within the nerve terminals, the aziridinium derivative reacts with unknown vital cellular components, destroying the terminals .
Biochemical Pathways
The neurotoxic effect of 2-Bromobenzylamine hydrochloride is characterized by a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus . The tissue level of noradrenaline is reduced to 10–30 % of the normal value .
Pharmacokinetics
It is known that it readily passes the blood-brain barrier , suggesting that it has good bioavailability in the brain
Result of Action
The result of the action of 2-Bromobenzylamine hydrochloride is a selective degeneration of both central and peripheral noradrenergic nerve terminals . This leads to a significant decrease in noradrenaline levels in the brain .
Action Environment
The action of 2-Bromobenzylamine hydrochloride can be influenced by environmental factors. For instance, it is soluble in methanol , which suggests that its action could be affected by the presence of certain solvents. It is also hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy
Propriétés
IUPAC Name |
(2-bromophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJOHXOXKDGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369117 | |
| Record name | 2-Bromobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5465-63-4 | |
| Record name | Benzenemethanamine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 29035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5465-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of DSP4?
A1: DSP4 primarily targets the norepinephrine (NE) transporter located on noradrenergic neurons. [, , , , ]
Q2: How does DSP4 interact with the NE transporter?
A2: DSP4 binds to the NE transporter and alkylates it, forming a covalent bond. This irreversible binding disrupts NE reuptake. [, , ]
Q3: What are the downstream consequences of DSP4 binding to the NE transporter?
A3: Binding leads to a cascade of events, including:* Enhanced NE Release: DSP4 increases spontaneous NE release from the vesicular pool in neurons. [] This release is independent of external calcium and persists even after drug removal. * NE Depletion: The combination of reuptake inhibition and enhanced release ultimately depletes endogenous NE stores in the central nervous system and periphery. [, , , , , , , , , ]* Long-term Noradrenergic Dysfunction: The effects of a single DSP4 dose can be long-lasting, with studies showing decreased NE uptake, dopamine-beta-hydroxylase (DBH) activity, and NE levels for months after administration. [, ]* Potential Neurodegeneration: Evidence suggests that DSP4-induced NE transporter alkylation may ultimately trigger degeneration of noradrenergic nerve terminals. []
Q4: What makes DSP4 a valuable tool in neuroscience research?
A4: DSP4's selectivity for noradrenergic neurons makes it a powerful tool for: * Investigating the role of the noradrenergic system in various physiological and behavioral processes. [, , , , , , , , ] * Creating animal models of noradrenergic dysfunction to study conditions like Parkinson's disease, depression, and anxiety. [, , ]
Q5: What structural features of DSP4 are crucial for its activity?
A6:
The 2-bromobenzylamine moiety: Essential for binding to the NE transporter. [, , ]* The N-chloroethyl group:* Responsible for the alkylating properties of DSP4, leading to irreversible inhibition of the transporter. [, , ]
Q6: How does the length of the chloroalkyl chain influence the neurotoxic effects of DSP4?
A7: Studies indicate that lengthening the chloroalkyl chain, as seen in N-(2-chloropropyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP6), reduces the potency and duration of NE uptake inhibition compared to DSP4. [, ]
Q7: Does DSP4 affect other neurotransmitter systems?
A8: DSP4 demonstrates high selectivity for the noradrenergic system. Studies show it has minimal impact on dopamine or serotonin uptake, even at high concentrations. [, , , , , , ]
Q8: How is DSP4 administered, and what is its distribution in the body?
A9: DSP4 is typically administered systemically through intraperitoneal injections in animal studies. [, , , , , , , ] Following administration, it readily crosses the blood-brain barrier, accumulating in areas rich in noradrenergic neurons. [, ]
Q9: What is the duration of action of DSP4?
A10: DSP4 exerts long-lasting effects, with significant depletion of NE and DBH activity observed for weeks to months after a single injection. [, , ] This sustained effect is attributed to its irreversible binding to the NE transporter.
Q10: What are the potential toxic effects of DSP4?
A11: As a potent neurotoxin, DSP4's primary toxicity is its selective destruction of noradrenergic neurons. [, , , , ] This can lead to various functional deficits depending on the brain regions affected.
Q11: Are there any protective measures against DSP4 neurotoxicity?
A12: Pretreatment with desipramine, a norepinephrine reuptake inhibitor, has been shown to antagonize some of the long-term effects of DSP4 on NE accumulation, DBH activity, and NE concentration in the rat brain. []
Q12: How is DSP4 used to study the role of norepinephrine in behavior?
A12: DSP4 administration can induce behavioral changes associated with noradrenergic dysfunction. For example, studies have linked DSP4-induced NE depletion to:
- Impaired song responsiveness in female zebra finches, highlighting the role of norepinephrine in estrogen's effects on social behavior. []
- Disruptions in odor habituation and spontaneous discrimination in mice, suggesting norepinephrine's importance in olfactory learning and memory. []
- Exacerbated motor, emotional, and cognitive deficits in a mouse model of Parkinson's disease, emphasizing the interplay between noradrenaline, dopamine, and serotonin in this condition. []
Q13: Can you elaborate on DSP4's role in pain research?
A14: DSP4 has been used to investigate the role of noradrenergic pathways in pain modulation. Studies have shown that: * Spinal cord noradrenaline depletion by DSP4 can enhance the antinociceptive effects of alpha2-adrenoceptor agonists like clonidine, suggesting a potential mechanism for analgesic tolerance. [] * Depleting norepinephrine with DSP4 can block the analgesic effects of bee venom-derived phospholipase A2, indicating the involvement of noradrenergic signaling in its pain-relieving properties. []
Q14: What role does DSP4 play in studying the link between norepinephrine and adult hippocampal neurogenesis?
A15: Research indicates that DSP4-induced norepinephrine depletion significantly reduces the proliferation of progenitor cells in the adult rat hippocampus, highlighting the neurotransmitter's involvement in this process. [] Importantly, DSP4 does not appear to affect the survival or differentiation of existing progenitor cells, suggesting a specific role for norepinephrine in regulating new neuron production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)



![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)






